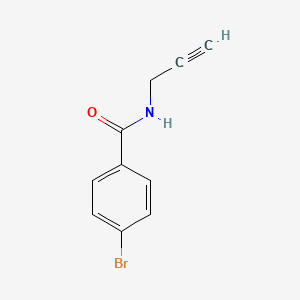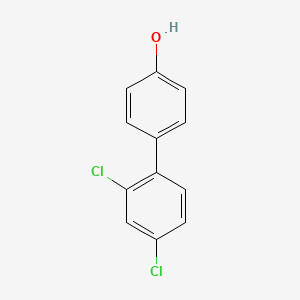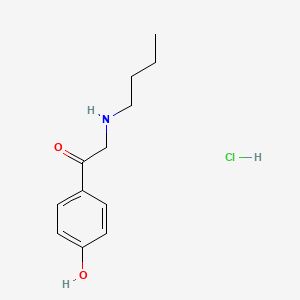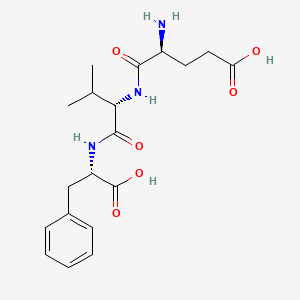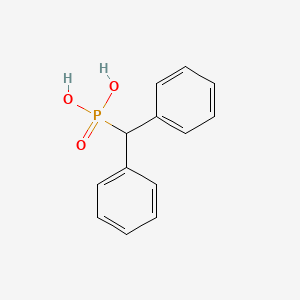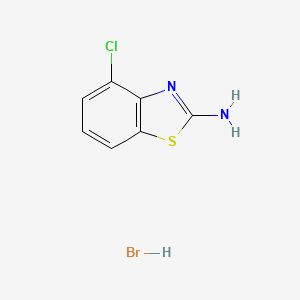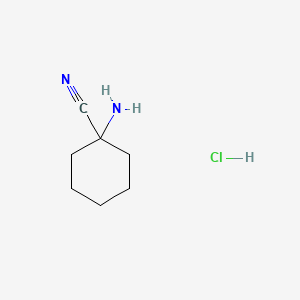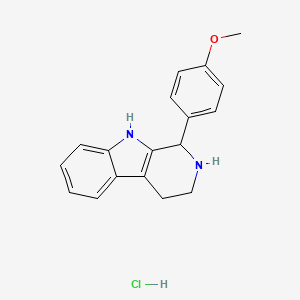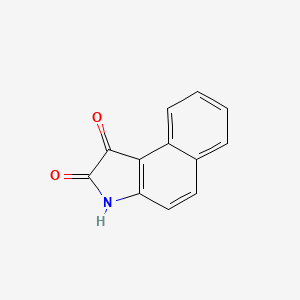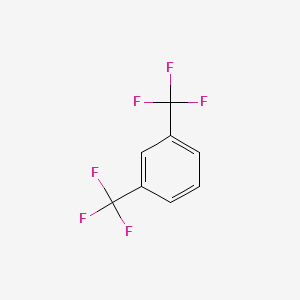
1,3-Bis(trifluoromethyl)benzene
概要
説明
1,3-Bis(trifluoromethyl)benzene, also known as α,α,α,α′,α′,α′-Hexafluoro-m-xylene, is a chemical compound with the molecular formula C8H4F6 . It has a molecular weight of 214.11 .
Synthesis Analysis
The lithiation reaction of 1,3-bis(trifluoromethyl)benzene has been investigated . It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Molecular Structure Analysis
The molecular structure of 1,3-Bis(trifluoromethyl)benzene is represented by the SMILES stringFC(F)(F)c1cccc(c1)C(F)(F)F . The InChI key for this compound is SJBBXFLOLUTGCW-UHFFFAOYSA-N . Chemical Reactions Analysis
1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Physical And Chemical Properties Analysis
1,3-Bis(trifluoromethyl)benzene is a liquid at room temperature . It has a refractive index of 1.379 , a boiling point of 116-116.3 °C , and a density of 1.378 g/mL at 25 °C .科学的研究の応用
Synthesis Optimization
- Optimization of Synthesis Processes : 1,3-Bis(trifluoromethyl)benzene derivatives, such as 1,3-Bis(isocyanatomethyl)benzene, have applications in optical polymer composite materials, construction, and the automotive industry. Research focuses on optimizing the synthesis process to make it safer, more convenient, and environmentally friendly. This includes studies on reaction conditions like temperature, time, and raw material ratios to enhance yield and efficiency (Dong Jianxun et al., 2018).
Chemical Properties and Applications
- Anion Transport : Derivatives of 1,3-Bis(trifluoromethyl)benzene, when modified with strong electron-withdrawing substituents, show a significant increase in anionophoric activity, which is vital in processes like anion exchange and proton/anion symport (Chen-Chen Peng et al., 2016).
- Fluorination Studies : Fluorination of 1,3-Bis-(trifluoromethyl)benzene has been explored, producing aromatic products with potential applications in various chemical processes. The study of these reactions contributes to understanding the mechanistical implications and reaction pathways (I. W. Parsons, 1972).
- Photochemical Properties : The photochemistry of 1,3‐bis(trifluoromethyl) benzene has been examined, particularly its quantum efficiency and intersystem crossing to the triplet manifold, which are important for applications in photophysics and photochemistry (D. Gray & D. Phillips, 1973).
Material Science Applications
- Polymer Composite Materials : 1,3-Bis(trifluoromethyl)benzene derivatives are used in synthesizing high-performance polymers with applications in areas like aerospace, due to their exceptional properties like hydrophobicity, low dielectric constant, and high thermal stability (J. W. Fitch et al., 2003).
Chemical Reactivity and Synthesis
- Luminescence and Electrochemistry : Studies on benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, which involve 1,3-Bis(trifluoromethyl)benzene derivatives, focus on their synthesis, structure, luminescence, and electrochemical properties. These compounds have potential applications in materials science and catalysis (L. Weber et al., 2006).
Catalysts and Reagents
- Baeyer-Villiger Oxidations : Compounds like Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, derived from 1,3-Bis(trifluoromethyl)benzene, are used as catalysts in Baeyer-Villiger reactions, showcasing their utility in organic synthesis (G. ten Brink et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1,3-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBXFLOLUTGCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059949 | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(trifluoromethyl)benzene | |
CAS RN |
402-31-3 | |
| Record name | 3,5-Bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Bis(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



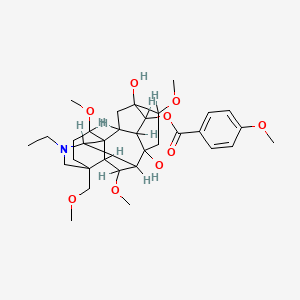
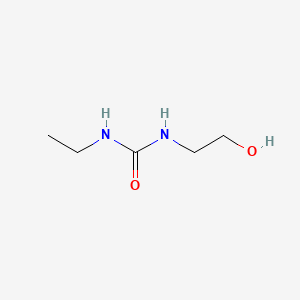
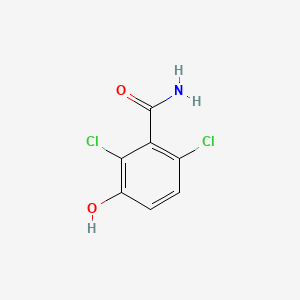
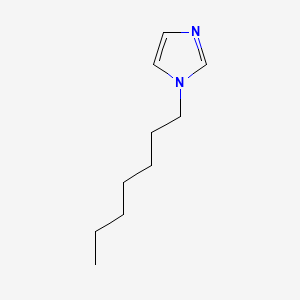
![1-methyl-4-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic Acid](/img/structure/B1330038.png)
